(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiophene and a phenyl-substituted thiazole moiety. Structurally, the acrylonitrile group facilitates conjugation between the thiophene and thiazole rings, enhancing electronic delocalization. This compound is synthesized via Knoevenagel condensation or similar coupling reactions, as evidenced by analogous synthetic routes for related acrylonitrile derivatives .
Properties
IUPAC Name |
(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-12-7-8-15(21-12)9-14(10-18)17-19-16(11-20-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNRNCFGPLQPR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a thiophene moiety, both of which are known for their diverse pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is . The compound can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The synthetic route typically includes:
- Formation of the Thiazole Ring : Through condensation reactions.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques.
- Acrylonitrile Formation : Achieved via Knoevenagel condensation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole-based compounds, including (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile. For instance, derivatives containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HepG2 (liver cancer) | 10 |
| 2 | A549 (lung cancer) | 15 |
| 3 | MCF7 (breast cancer) | 12 |
In one study, a related compound exhibited superior potency compared to established anticancer drugs such as cisplatin, indicating that structural modifications can enhance efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile have also been explored. Thiazole derivatives are known for their effectiveness against various pathogens. The minimum inhibitory concentrations (MICs) against Gram-positive bacteria were determined as follows:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 1 |
| Vancomycin-resistant Enterococcus faecium | 2 |
These results suggest that the compound exhibits promising antibacterial activity, particularly against drug-resistant strains .
The mechanism of action for this compound involves interaction with specific biological targets, potentially inhibiting key enzymes or receptors involved in cell proliferation or infection pathways. The presence of electron-withdrawing groups in the thiazole ring enhances its ability to interact with biological macromolecules, leading to increased therapeutic efficacy .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study evaluated various thiazole derivatives for their anticancer properties and found that modifications at specific positions significantly affected their potency against liver and lung cancer cell lines. Compounds with halogen substitutions showed enhanced activity compared to those with electron-donating groups .
- Antimicrobial Resistance : Another research focused on the antimicrobial efficacy of phenylthiazole derivatives against resistant strains revealed that certain modifications could restore activity against pathogens like MRSA, indicating a potential pathway for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 5-methylthiophen-2-yl and 4-phenylthiazol-2-yl substituents. Comparisons with related acrylonitrile derivatives highlight the impact of substituent variation on physicochemical and biological properties:
Crystallographic and Conformational Analysis
Isostructural acrylonitrile-thiazole derivatives (e.g., compounds 4 and 5 in ) adopt triclinic (P 1̄) symmetry with planar conformations, except for orthogonally oriented fluorophenyl groups . The target compound’s 5-methylthiophen-2-yl group may introduce steric hindrance, affecting crystal packing and solubility.
Q & A
Q. What are the recommended synthetic routes for (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. Key steps include:
- Reacting 5-methylthiophene-2-carbaldehyde with 4-phenylthiazol-2-ylacetonitrile in the presence of a base catalyst (e.g., piperidine) in ethanol or DMF .
- Optimizing reaction time (typically 3–6 hours under reflux) and solvent polarity to enhance yield. Polar aprotic solvents like DMF improve electrophilicity of the carbonyl group .
- Monitoring reaction progress via TLC (Rf ~0.42 in 10% methanol/chloroform) and purifying via recrystallization from ethanol or methanol .
Q. How can spectroscopic techniques confirm the structure and stereochemistry of the compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of nitrile (C≡N) stretch at ~2208 cm⁻¹ and thiophene/thiazole C=C/C=N vibrations at 1580–1640 cm⁻¹ .
- NMR :
- ¹H NMR : Identify Z-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons). Key signals include the methyl group (δ ~2.51 ppm) and aromatic protons (δ 6.83–8.14 ppm) .
- ¹³C NMR : Nitrile carbon appears at ~116.9 ppm; thiazole/thiophene carbons resonate at 107–143 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+1]⁺ peaks; exact mass should match theoretical calculations (e.g., m/z 460.18 for related analogs) .
Q. What purification strategies are effective for isolating the Z-isomer?
Methodological Answer:
- Use column chromatography with silica gel and a chloroform/methanol gradient (e.g., 10% methanol) to separate stereoisomers .
- Recrystallization from ethanol or ethyl acetate enhances purity, as the Z-isomer often crystallizes preferentially due to planar geometry .
- Monitor purity via melting point (e.g., 191–192°C for analogous compounds) and HPLC with a C18 column .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide SAR studies?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G* level) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and dipole moments, which correlate with biological activity .
- Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., ERα for anticancer activity). Validate with experimental IC₅₀ values from MTT assays .
- Compare calculated UV-vis spectra (TD-DFT) with experimental data to validate electronic transitions, such as π→π* in the thiophene-thiazole system .
Q. How can crystallographic data resolve discrepancies in reported spectral or physical properties?
Methodological Answer:
- Obtain single-crystal X-ray diffraction data to unambiguously confirm stereochemistry and intermolecular interactions (e.g., C-H···N hydrogen bonds or π-stacking) .
- Use SHELX software for structure refinement. For disordered moieties (e.g., thiophene orientation), apply restraints to improve model accuracy .
- Cross-validate with Hirshfeld surface analysis to quantify non-covalent interactions (e.g., van der Waals contacts) that influence melting points or solubility .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay protocols: For antimicrobial activity, use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Control for stereochemical purity: Ensure Z/E isomer ratios are quantified via ¹H NMR before testing .
- Perform dose-response curves with triplicate replicates to minimize variability. Compare with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Methodological Answer:
- Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) to modulate electron density and binding affinity .
- Assess cytotoxicity via MCF-7 (ER+ breast cancer) and HEK-293 (normal cell) lines to evaluate selectivity. Use flow cytometry to confirm apoptosis induction .
- Correlate logP values (calculated via ChemDraw) with membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
